molecular formula C19H16ClNO3 B3168743 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 932886-73-2

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B3168743
CAS No.: 932886-73-2
M. Wt: 341.8 g/mol
InChI Key: YKTBWWOABKBHLQ-UHFFFAOYSA-N
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Description

“6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C19H16ClNO3 and a molecular weight of 341.8 . It is a product used for proteomics research .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C19H16ClNO3/c1-2-9-24-14-6-3-12 (4-7-14)18-11-16 (19 (22)23)15-10-13 (20)5-8-17 (15)21-18/h3-8,10-11H,2,9H2,1H3, (H,22,23) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 341.8 and a molecular formula of C19H16ClNO3 .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and characterization of quinoline derivatives, highlighting their potential in medicinal chemistry and material science. One study presents a method for synthesizing amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, demonstrating their effectiveness as anticancer agents through apoptotic DNA fragmentation and molecular docking studies (H. Bhatt et al., 2015). Another research explored the excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores, focusing on their synthesis, photophysical properties, and thermal stability (Vikas Padalkar & N. Sekar, 2014). Additionally, structural analysis of isomeric compounds of quinoline with various chloro- and nitro-substituted benzoic acids was conducted to understand hydrogen-bonded structures (Kazuma Gotoh & H. Ishida, 2009).

Biological Applications

Quinoline derivatives are extensively studied for their biological activities, including antibacterial and antitumor effects. For instance, microwave-induced synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters revealed significant antibacterial activity (M. Raghavendra et al., 2006). Another study synthesized 6-fluoro-7-cyclic amino-substituted dicarboxylic acid quinolones, showcasing their antibacterial activity validated by molecular docking studies (A. R. Kumar et al., 2014).

Material Science Applications

Quinoline derivatives also find applications in material science, particularly in the development of novel compounds with unique structural and optical properties. Research on the temperature- and solvent-dependent low-dimensional compounds based on quinoline-2,3-dicarboxylic acid has highlighted their structures and fluorescent properties, demonstrating the influence of reaction conditions on the formation of metal-organic compounds with potential applications in luminescent materials (Ming-fang Wang et al., 2012).

Properties

IUPAC Name

6-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(22)23)15-9-13(20)5-8-17(15)21-18/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTBWWOABKBHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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